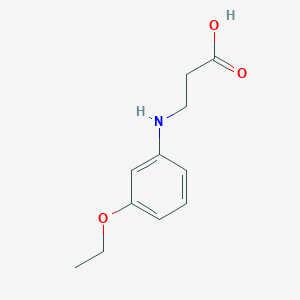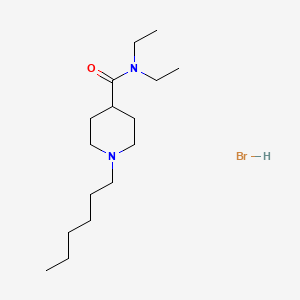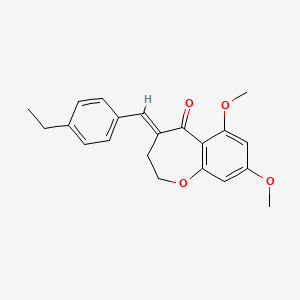
Pkm2-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pkm2-IN-3 is a potent inhibitor of pyruvate kinase isoform M2 (PKM2), an enzyme that plays a crucial role in glycolysis. This compound has shown significant potential in inhibiting PKM2-mediated glycolysis and NLRP3 activation, thereby exhibiting anti-neuroinflammatory effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pkm2-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial production .
化学反応の分析
Types of Reactions: Pkm2-IN-3 primarily undergoes inhibition reactions where it binds to the active site of PKM2, preventing its enzymatic activity. This inhibition affects the glycolytic pathway, leading to reduced production of pyruvate and adenosine triphosphate (ATP) .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and various functional group precursors. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, characterized by its specific inhibitory activity against PKM2. By inhibiting PKM2, this compound effectively reduces glycolysis and NLRP3 activation, leading to its anti-neuroinflammatory effects .
科学的研究の応用
Pkm2-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of PKM2 and its effects on glycolysis. In biology, it helps in understanding the role of PKM2 in cellular metabolism and its implications in various diseases .
In medicine, this compound is being investigated for its potential therapeutic applications in treating diseases characterized by abnormal glycolysis, such as cancer and neuroinflammatory disorders. Its ability to inhibit PKM2 makes it a promising candidate for drug development .
In industry, this compound can be used in the development of diagnostic tools and assays to measure PKM2 activity and its inhibition. This can aid in the early detection and monitoring of diseases associated with altered glycolysis .
作用機序
Pkm2-IN-3 exerts its effects by binding to the active site of PKM2, thereby inhibiting its enzymatic activity. PKM2 is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate to pyruvate. By inhibiting PKM2, this compound disrupts glycolysis, leading to reduced production of pyruvate and ATP .
The inhibition of PKM2 also affects the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response. By reducing NLRP3 activation, this compound exhibits anti-neuroinflammatory effects, making it a potential therapeutic agent for neuroinflammatory disorders .
類似化合物との比較
Pkm2-IN-3 is unique in its specific inhibition of PKM2 and its dual effects on glycolysis and NLRP3 activation. Similar compounds include other PKM2 inhibitors like Pkm2-IN-1 and compound 3k, which also target PKM2 but may have different inhibitory potencies and effects on glycolysis .
List of Similar Compounds:- Pkm2-IN-1
- Compound 3k
- Other PKM2 inhibitors with varying IC50 values and effects on glycolysis .
This compound stands out due to its potent inhibitory activity and its potential therapeutic applications in treating diseases characterized by abnormal glycolysis and inflammation .
特性
分子式 |
C21H22O4 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
(4E)-4-[(4-ethylphenyl)methylidene]-6,8-dimethoxy-2,3-dihydro-1-benzoxepin-5-one |
InChI |
InChI=1S/C21H22O4/c1-4-14-5-7-15(8-6-14)11-16-9-10-25-19-13-17(23-2)12-18(24-3)20(19)21(16)22/h5-8,11-13H,4,9-10H2,1-3H3/b16-11+ |
InChIキー |
BQNYBXFXLMWECE-LFIBNONCSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)/C=C/2\CCOC3=C(C2=O)C(=CC(=C3)OC)OC |
正規SMILES |
CCC1=CC=C(C=C1)C=C2CCOC3=C(C2=O)C(=CC(=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


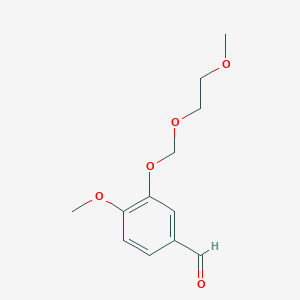
![furo[2,3-e][1]benzofuran](/img/structure/B14751248.png)
![13-[(1S,2S)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14751269.png)
![(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B14751275.png)
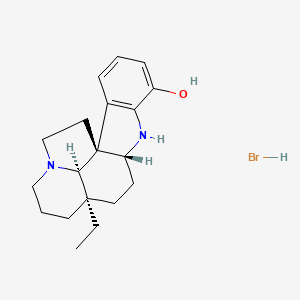
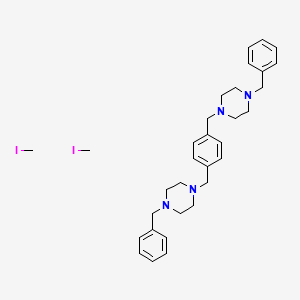
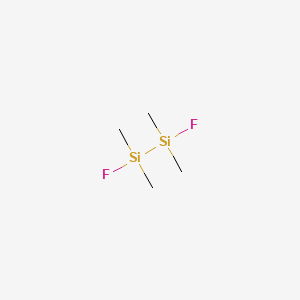
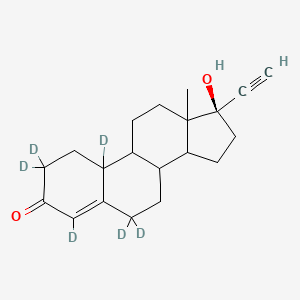
![Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-](/img/structure/B14751306.png)
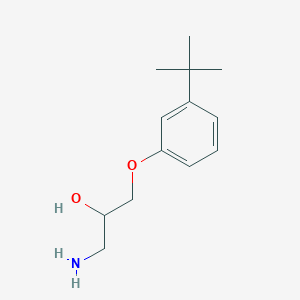
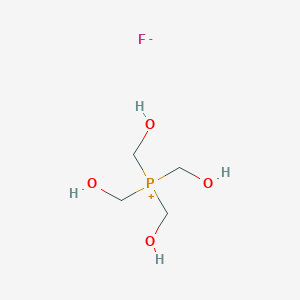
![(1S,2S,4R,7E,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B14751315.png)
